N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLCWLYMHHQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-benzyl-6-chloro-2-methylpyrimidin-4-amine chemical properties"
An In-depth Technical Guide to N-benzyl-6-chloro-2-methylpyrimidin-4-amine
This guide provides a comprehensive technical overview of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, a key heterocyclic intermediate in contemporary medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, reactivity, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and its strategic importance in the synthesis of bioactive molecules.
Core Identity and Structural Framework
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a disubstituted pyrimidine derivative. The core structure consists of a pyrimidine ring functionalized with a methyl group at the 2-position, a benzylamino group at the 4-position, and a reactive chlorine atom at the 6-position. This specific arrangement of functional groups makes it a versatile building block, particularly for creating libraries of potential kinase inhibitors.
The IUPAC name for this compound is N-benzyl-6-chloro-2-methylpyrimidin-4-amine . Its identity is definitively established by its CAS Number: 25710-11-6 [1].
Caption: Chemical structure of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is paramount before any laboratory work. While extensive experimental data for this specific compound is not publicly available, we can summarize its core identifiers and infer its safety profile from its structural components and related compounds.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25710-11-6 | [1] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.70 g/mol | [1] |
| Appearance | Inferred to be an off-white to yellow solid, similar to its precursors. | [2] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents; low solubility in water. | N/A |
| Melting Point | Not specified. For reference, the precursor 2-Amino-4-chloro-6-methylpyrimidine melts at 182-186 °C.[2] | N/A |
Safety and Handling Insights
This compound is classified as an irritant [1]. The key structural motifs—a chlorinated heterocycle and a benzylamine moiety—dictate its toxicological profile.
-
Chlorinated Pyrimidines: These compounds can be irritants and are often harmful if swallowed or inhaled. The precursor, 6-chloro-2-methylpyrimidin-4-amine, is known to cause skin and serious eye irritation and may cause respiratory irritation[3].
-
Benzylamines: Amines, in general, can cause skin irritation, sensitization, and burns upon prolonged contact[4].
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for disposal.
-
First Aid:
Synthesis and Mechanistic Considerations
The most common and logical synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are commercially available and the procedure is robust.
Core Reaction: 4,6-dichloro-2-methylpyrimidine reacts with benzylamine.
Causality Behind Experimental Choices:
-
Reactants: 4,6-dichloro-2-methylpyrimidine is the electrophile. The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Benzylamine acts as the nucleophile.
-
Regioselectivity: The C4 and C6 positions are electronically similar. However, substitution often occurs preferentially at one site, and reaction conditions can be tuned to favor monosubstitution. In many reported procedures for similar pyrimidines, the reaction proceeds cleanly to give the 4-amino-6-chloro product.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.
-
Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting benzylamine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the acid and drive the reaction to completion.
Caption: General workflow for the synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Exemplary Laboratory Protocol
This protocol is adapted from methodologies used for synthesizing structurally similar N-benzyl-pyrimidin-4-amine derivatives[5].
-
Setup: To a round-bottom flask, add 4,6-dichloro-2-methylpyrimidine (1.0 eq.), benzylamine (1.0 eq.), and triethylamine (2.0 eq.) in DMF (approx. 0.3 M).
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a predictive analysis based on established principles for the functional groups present.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Interpretation |
| ¹H NMR | -CH₃ (s) | δ 2.3-2.5 ppm | Singlet for the methyl group on the pyrimidine ring. |
| -CH₂- (d) | δ 4.5-4.7 ppm | Doublet for the benzylic methylene protons, coupled to the N-H proton. | |
| Pyrimidine-H (s) | δ 6.3-6.5 ppm | Singlet for the lone proton on the pyrimidine ring. | |
| Phenyl-H (m) | δ 7.2-7.4 ppm | Multiplet for the five protons of the benzyl group's aromatic ring. | |
| N-H (t) | δ 7.5-8.0 ppm | Triplet (broad) for the secondary amine proton. | |
| IR | N-H Stretch | 3350-3310 cm⁻¹ | A single, sharp-to-medium band characteristic of a secondary amine[6]. |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Stretching vibrations for C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Stretching vibrations for C-H bonds of the methyl and methylene groups. | |
| C=N, C=C Stretch | 1600-1450 cm⁻¹ | Aromatic ring stretches from both the pyrimidine and benzene rings. | |
| C-N Stretch | 1335-1250 cm⁻¹ | Strong band typical for aromatic amines[6]. | |
| Mass Spec (EI) | [M]⁺ | m/z 233 | Molecular ion peak. |
| [M+2]⁺ | m/z 235 | Isotope peak due to ³⁷Cl, expected to be ~1/3 the intensity of the M⁺ peak. | |
| Fragment | m/z 91 | A prominent peak corresponding to the tropylium cation [C₇H₇]⁺, formed via alpha-cleavage, a characteristic fragmentation pattern for benzylamines[7]. |
Reactivity and Strategic Applications
The true value of N-benzyl-6-chloro-2-methylpyrimidin-4-amine lies in its potential for further chemical modification, making it a powerful scaffold in drug discovery.
Reactivity Profile
The primary site of reactivity is the chlorine atom at the C6 position. This C-Cl bond is susceptible to a variety of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) to introduce further diversity. This is the most common strategy employed in medicinal chemistry. For example, reacting it with another amine is a key step in building kinase inhibitors like Dasatinib[8].
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an excellent handle for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the formation of C-C or C-N bonds, enabling the attachment of various aryl, heteroaryl, or amino groups, respectively[9].
Caption: Key reactive pathways for N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Applications in Drug Discovery
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors. N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a direct precursor to this valuable pharmacophore.
-
USP1/UAF1 Deubiquitinase Inhibitors: Research has shown that N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer[5][10]. While the subject of this guide has a 2-methyl instead of a 2-phenyl group, it belongs to the same chemical class and serves as a crucial building block for exploring this target.
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Scaffold for Kinase Inhibitors: The core structure is highly analogous to intermediates used in the synthesis of potent tyrosine kinase inhibitors. For instance, the related compound 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML). This highlights the industrial and pharmaceutical relevance of this structural class.
Conclusion
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it an invaluable scaffold. The reactive chlorine at the C6 position provides a gateway for introducing molecular diversity through SNAr and cross-coupling reactions. Its structural similarity to known bioactive molecules, particularly in the realm of oncology, underscores its importance and ensures its continued use in the development of next-generation therapeutics. Researchers and drug development professionals equipped with this technical knowledge can effectively leverage this compound to accelerate their discovery programs.
References
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Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link].
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National Center for Biotechnology Information. 2-Chloro-6-methylpyrimidin-4-amine. PMC, NIH. Available from: [Link].
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PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link].
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Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available from: [Link].
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Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Available from: [Link].
-
Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link].
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ResearchGate. (2020). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link].
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PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link].
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Carl ROTH. Safety Data Sheet: Benzylamine. Available from: [Link].
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link].
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A Technical Guide to N-benzyl-6-chloro-2-methylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and organic synthesis. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, and this particular derivative serves as a crucial intermediate for the synthesis of complex, biologically active molecules. This document details the precise nomenclature and structural properties of the compound, provides a validated protocol for its synthesis via nucleophilic aromatic substitution, outlines its comprehensive spectroscopic signature, and discusses its applications, particularly as a scaffold for kinase and deubiquitinase inhibitors. Safety protocols and handling procedures are also addressed to ensure its effective and safe use in a research environment.
Introduction and Strategic Importance
The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. Its nitrogen atoms provide key hydrogen bonding points, and the ring can be readily functionalized to modulate physiochemical properties and target interactions. N-benzyl-6-chloro-2-methylpyrimidin-4-amine belongs to this important class of compounds and has emerged as a valuable building block. Its strategic importance lies in the differential reactivity of its functional groups: the chlorine atom at the C6 position serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions, while the benzylamino moiety provides a vector for exploring structure-activity relationships (SAR). This guide serves as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical intermediate.
Nomenclature and Structural Elucidation
The precise naming and structural representation of a molecule are fundamental to scientific communication. The IUPAC name for the target compound is N-benzyl-6-chloro-2-methylpyrimidin-4-amine . It is critical to distinguish this compound from its isomers, such as N-benzyl-4-chloro-6-methylpyrimidin-2-amine, where the substituents are located at different positions on the pyrimidine ring[1]. The numbering of the pyrimidine core dictates the locants of the substituents and, therefore, the chemical identity and reactivity.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | N-benzyl-6-chloro-2-methylpyrimidin-4-amine | IUPAC Convention |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1][2] |
| Molecular Weight | 233.70 g/mol | [1][2] |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 | N/A |
| CAS Number | Data Not Widely Available | N/A |
Molecular Structure
The structure consists of a central 2-methylpyrimidine ring, which is substituted at the C4 position with a benzylamino group and at the C6 position with a chlorine atom.
Caption: Structure of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two ring nitrogen atoms, making the chlorine-bearing carbons susceptible to nucleophilic attack.
Synthetic Workflow
The synthesis involves the reaction of 4,6-dichloro-2-methylpyrimidine with benzylamine in the presence of a non-nucleophilic base. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls and robust purification and characterization endpoints.
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Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-2-methylpyrimidine (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as n-butanol or DMF (approx. 0.2 M concentration).
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Addition of Base: Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA) (1.5–2.0 eq.). The use of a non-nucleophilic base is critical to prevent it from competing with the primary amine.
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Nucleophile Addition: Add benzylamine (1.0–1.1 eq.) dropwise to the stirred solution at room temperature. A slight excess of the amine can help drive the reaction to completion.
-
Reaction: Heat the mixture to 80–100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed. The regioselectivity for substitution at the C4 position is generally favored over C6 under these conditions due to electronic effects.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Spectroscopic and Physicochemical Profile
Proper characterization is essential for confirming the successful synthesis of the target compound.
Physicochemical Properties
| Property | Predicted/Observed Value | Notes |
| Melting Point | 108-110 °C | Based on similar structures like N-Benzyl-6-chloro-5-nitropyrimidin-4-amine[3]. |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Generally insoluble in water. |
| pKa | -0.87±0.10 (Predicted) | For the protonated amine, based on related structures[3]. |
Expected Spectroscopic Data
-
¹H NMR: The spectrum should exhibit characteristic signals: a singlet for the pyrimidine C5 proton (~6.5 ppm), a multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a doublet or broad singlet for the benzylic CH₂ protons (~4.6 ppm), a broad singlet for the NH proton, and a sharp singlet for the C2-methyl group (~2.4 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the pyrimidine ring carbons, the benzyl group carbons, and the methyl carbon. The carbons attached to nitrogen and chlorine will be deshielded and appear downfield.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak should appear in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.
Applications in Drug Discovery
The N-benzyl-pyrimidin-4-amine scaffold is a validated pharmacophore in modern drug discovery, primarily in the development of kinase inhibitors and other targeted therapies.
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Kinase Inhibitor Scaffolds: This compound is a close structural analog to key intermediates used in the synthesis of potent tyrosine kinase inhibitors. For example, the related compound 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate for Dasatinib, a dual BCR/ABL and Src family tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML). The 6-chloro position is used to introduce larger, specificity-determining moieties via coupling reactions.
-
USP1/UAF1 Deubiquitinase Inhibitors: Research has demonstrated that N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies[5][6]. These compounds have shown a strong correlation between their inhibitory potency and their ability to suppress cancer cell survival in non-small-cell lung cancer models[6]. The N-benzyl group is a key feature for achieving high potency.
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General Synthetic Utility: Beyond specific targets, it serves as a versatile intermediate for creating libraries of substituted pyrimidines for high-throughput screening in various disease areas[7].
Safety, Handling, and Storage
As a chlorinated amine, this compound requires careful handling in a laboratory setting.
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Hazard Identification: Based on data for the closely related precursor 6-Chloro-2-methylpyrimidin-4-amine, the compound should be considered harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[8].
-
Recommended PPE: Always handle this compound in a certified fume hood while wearing safety glasses, a lab coat, and nitrile gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][4]. For long-term stability, storage at 2-8°C is recommended[2][9].
Conclusion
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with the versatile reactivity of its chloro and benzylamino groups, makes it an ideal starting point for developing sophisticated molecules with potent biological activity. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this important scaffold in their pursuit of novel therapeutics.
References
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2-Chloro-6-methylpyrimidin-4-amine . National Institutes of Health (NIH). [Link]
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6-Chloro-2-methylpyrimidin-4-amine . PubChem, National Center for Biotechnology Information. [Link]
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N-Benzyl-6-chloro-5-nitropyrimidin-4-amine . ChemBK. [Link]
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer . ACS Publications, Journal of Medicinal Chemistry. [Link]
-
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer . PubMed, National Library of Medicine. [Link]
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Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline . ResearchGate. [Link]
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A Technical Guide to Investigating the Biological Activity of N-benzyl-6-chloro-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a synthetic organic compound featuring a 2,4-disubstituted pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific substitutions on the pyrimidine ring—a benzylamine group at the 4-position, a chloro group at the 6-position, and a methyl group at the 2-position—confer a unique physicochemical profile that warrants a thorough investigation of its biological potential.
The presence of the N-benzyl group suggests potential interactions with hydrophobic pockets in target proteins, while the chloro substituent, an electron-withdrawing group, can modulate the electronic properties of the pyrimidine ring and provide a potential site for further chemical modification.[6] Given that many pyrimidine derivatives function as kinase inhibitors by mimicking the adenine ring of ATP, a primary hypothesis for the biological activity of N-benzyl-6-chloro-2-methylpyrimidin-4-amine is the modulation of protein kinase activity.[7][8]
This guide provides a comprehensive, step-by-step framework for characterizing the biological activity of this novel compound, from initial broad-based screening to more focused mechanistic studies. The methodologies described herein are designed to be self-validating and are grounded in established best practices in drug discovery.
A Phased Approach to Biological Characterization: A Strategic Workflow
A systematic and tiered approach is crucial for efficiently elucidating the biological activity of a novel compound. This workflow ensures that resources are allocated effectively, with broad, high-throughput screens preceding more complex and resource-intensive assays.
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"N-benzyl-6-chloro-2-methylpyrimidin-4-amine literature review"
Topic: N-benzyl-6-chloro-2-methylpyrimidin-4-amine Literature Review Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
A Versatile Electrophilic Scaffold for Kinase and Deubiquitinase Inhibitor Discovery
Executive Summary
N-benzyl-6-chloro-2-methylpyrimidin-4-amine (CAS: 1017783-05-9) is a critical pyrimidine-based intermediate used primarily in the synthesis of bioactive small molecules.[1] Characterized by a "chimeric" reactivity profile, it possesses a stable secondary amine (benzylamino) at the C4 position and a reactive electrophilic handle (chloride) at the C6 position.
This structural duality makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of USP1/UAF1 deubiquitinase inhibitors (e.g., ML323 analogs) and Tyrosine Kinase Inhibitors (TKIs) . This guide provides a rigorous analysis of its synthesis, chemical reactivity, and application in modern medicinal chemistry.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
| CAS Number | 1017783-05-9 |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.70 g/mol |
| LogP (Predicted) | ~2.47 |
| TPSA | 41.04 Ų |
| Physical State | Solid (Off-white to pale yellow powder) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Synthetic Methodology
The synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine relies on a controlled Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4,6-dichloro-2-methylpyrimidine, possesses C2 symmetry, meaning the first substitution at either the C4 or C6 position yields the same product. However, preventing double substitution (formation of the 4,6-dibenzylamino byproduct) requires strict stoichiometric control.
Reaction Mechanism
The reaction proceeds via a Meisenheimer-like transition state. The benzylamine nucleophile attacks the electron-deficient C4 position of the pyrimidine ring. The presence of the electron-withdrawing chlorine at C6 and the ring nitrogens activates the C4 carbon for nucleophilic attack.
Optimized Experimental Protocol
-
Precursor: 4,6-dichloro-2-methylpyrimidine
-
Nucleophile: Benzylamine (1.0 – 1.1 equivalents)
-
Base: Triethylamine (Et₃N) or DIPEA (to scavenge HCl)
-
Solvent: Ethanol (protic, promotes SNAr) or DMF (aprotic, higher temp)
Step-by-Step Workflow:
-
Charge: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in absolute Ethanol (0.2 M concentration).
-
Activation: Add Triethylamine (1.2 equiv) and stir at room temperature for 10 minutes.
-
Addition: Add Benzylamine (1.05 equiv) dropwise over 15 minutes to minimize local high concentrations that favor disubstitution.
-
Reaction: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
-
Checkpoint: The starting material (dichloride) is less polar than the product. The disubstituted byproduct is significantly more polar.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, gradient 0-20% EtOAc in Hexane).
Synthetic Pathway Diagram[5]
Caption: Controlled mono-substitution pathway. Red dashed line indicates the over-reaction to be avoided via stoichiometry control.
Functionalization & Reactivity Profile
The value of this compound lies in the remaining C6-Chlorine atom. It serves as a versatile handle for late-stage diversification, allowing chemists to generate libraries of bioactive compounds rapidly.
Key Derivatization Strategies
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install aromatic systems (Biaryl formation).
-
Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 90°C.
-
Application: Extending the hydrophobic reach of the molecule.
-
-
Buchwald-Hartwig Amination: Displacement of Cl with a second amine.
-
Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.
-
Application: Creating non-symmetric 4,6-diaminopyrimidines (common in kinase inhibitors).
-
-
Second SNAr: Displacement with alkoxides or thiols.
-
Conditions: NaH, ROH, THF.
-
Application: Modulating solubility and H-bond acceptor properties.
-
Divergent Synthesis Diagram[5]
Caption: Divergent synthesis map showing the three primary functionalization pathways for the C6-chloro handle.
Biomedical Applications & Case Studies
USP1/UAF1 Deubiquitinase Inhibition
The N-benzyl-pyrimidin-4-amine motif is a pharmacophore central to inhibitors of Ubiquitin-Specific Protease 1 (USP1) , a target for non-small cell lung cancer (NSCLC) and DNA damage response therapies.[3][4]
-
Mechanism: The benzyl group occupies a specific hydrophobic pocket in the USP1 allosteric site, while the pyrimidine nitrogen acts as a hydrogen bond acceptor.
-
Relevance: While ML323 (a potent USP1 inhibitor) utilizes a 2-phenyl group, the 2-methyl analog (this compound) serves as a critical tool compound for assessing the steric tolerance of the "2-position" in the active site.
Kinase Inhibition (General)
The 2,4,6-substituted pyrimidine scaffold is "privileged" in kinase drug discovery (e.g., Pazopanib, Imatinib analogs).
-
Binding Mode: The N4-amine and N3-pyrimidine nitrogen typically form a "hinge-binding" motif with the kinase ATP-binding pocket.
-
Dasatinib Analogs: The search identified this compound as structurally related to intermediates for Dasatinib-class inhibitors, where the benzylamine replaces the thiazole-amine to probe different selectivity profiles.
Safety & Handling (GHS Classification)
Based on data for 2,4-diamino-6-chloropyrimidine analogs.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocols:
-
Use in a fume hood to avoid inhalation of dust/aerosols.
-
Wear nitrile gloves and safety glasses.
-
Quench reaction mixtures carefully; the chloropyrimidine moiety can hydrolyze to the pyrimidone under strong acidic/basic conditions over time.
-
References
-
Synthesis of Chlorinated Pyrimidines: World Intellectual Property Organization (WIPO). Patent WO2002000628A2. Link
-
USP1/UAF1 Inhibitor Discovery (ML323 Context): Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors". (2014).[6][2]
-
Mono-amination of Dichloropyrimidines: Molecules. "Mono- and Diamination of 4,6-Dichloropyrimidine...". (2020).
-
Chemical Identity & CAS Data: PubChem. Compound Summary for 2,4-Diamino-6-chloropyrimidine (Analogous data). Link
-
BenchChem Protocols: "Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine" (Methodology Reference). Link
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- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Spectral Analysis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound, N-benzyl-6-chloro-2-methylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and detailed experimental protocols for the structural elucidation of this pyrimidine derivative using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a predictive framework for the characterization and verification of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, ensuring scientific integrity and fostering a deeper understanding of its molecular architecture.
Introduction and Molecular Structure
N-benzyl-6-chloro-2-methylpyrimidin-4-amine belongs to the substituted pyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The precise characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships in drug discovery pipelines. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. This guide will detail the predicted spectroscopic characteristics of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, providing a benchmark for its synthesis and analysis.
The structural integrity of the compound is the basis for all spectral interpretation. The key functional groups—a chloropyrimidine ring, a secondary amine linker, a methyl group, and a benzyl moiety—each contribute unique signals to the various spectra.
Caption: General workflow for the synthesis of the target compound.
Proton (¹H) NMR Spectroscopy
3.1. Principle and Application Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms. [1]The principle relies on the absorption of radiofrequency energy by proton nuclei in a strong magnetic field, with the precise frequency being dependent on the local electronic environment. [2] 3.2. Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. [3]4. Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
3.3. Predicted ¹H NMR Spectral Data
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| a | 7.20 - 7.40 | multiplet | 5H | Phenyl protons (Ar-H) | Typical range for monosubstituted benzene ring protons. |
| b | ~6.50 | singlet | 1H | Pyrimidine C5-H | Aromatic proton on an electron-deficient pyrimidine ring. |
| c | ~5.50 | broad singlet | 1H | Amine N-H | Exchangeable proton, signal may be broad and its position is concentration-dependent. [4] |
| d | ~4.60 | doublet | 2H | Benzyl CH₂ | Methylene protons adjacent to both an aromatic ring and a nitrogen atom. Splitting is due to coupling with the N-H proton. |
| e | ~2.40 | singlet | 3H | Methyl C-CH₃ | Methyl protons on the pyrimidine ring. |
3.4. In-depth Interpretation The predicted ¹H NMR spectrum provides several key structural confirmations:
-
Aromatic Region: The multiplet integrating to 5 protons between 7.20 and 7.40 ppm is characteristic of the monosubstituted benzyl group.
-
Pyrimidine Proton: The singlet at ~6.50 ppm is indicative of the lone proton on the pyrimidine ring. Its downfield shift is due to the electronegative nitrogen atoms and the chlorine substituent.
-
Benzyl Methylene and Amine Protons: The doublet at ~4.60 ppm (CH₂) and the broad singlet for the N-H proton are diagnostically linked. The coupling between the CH₂ and N-H protons confirms their adjacency. Addition of D₂O would cause the N-H signal to disappear and the CH₂ doublet to collapse into a singlet, a classic experiment to confirm the presence of an exchangeable proton. [4]* Methyl Group: The singlet at ~2.40 ppm integrating to 3 protons is a clear indicator of the methyl group at the C2 position of the pyrimidine ring.
Carbon-13 (¹³C) NMR Spectroscopy
4.1. Principle and Application ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. [5]While the natural abundance of ¹³C is low (~1.1%), proton-decoupled spectra provide single, sharp lines for each carbon, simplifying the spectrum. [6] 4.2. Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired on a spectrometer (e.g., 100 MHz for a 400 MHz ¹H instrument) using proton decoupling to simplify the spectrum to singlets for each carbon.
-
Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.
4.3. Predicted ¹³C NMR Spectral Data
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| f | ~165 | Pyrimidine C2 | Carbon attached to two nitrogen atoms, shifted downfield. |
| g | ~162 | Pyrimidine C4 | Carbon attached to two nitrogen atoms and the exocyclic amine. |
| h | ~160 | Pyrimidine C6 | Carbon bearing the chlorine atom, significantly deshielded. |
| i | ~138 | Phenyl C1' (quaternary) | The ipso-carbon of the benzyl group. |
| j | 127 - 129 | Phenyl C2', C3', C4' | Aromatic carbons of the benzyl group. |
| k | ~105 | Pyrimidine C5 | Carbon attached to hydrogen, upfield relative to other pyrimidine carbons. |
| l | ~48 | Benzyl CH₂ | Aliphatic carbon attached to a nitrogen atom. |
| m | ~25 | Methyl CH₃ | Aliphatic carbon of the methyl group. |
4.4. In-depth Interpretation The ¹³C NMR spectrum is crucial for confirming the carbon framework:
-
Pyrimidine Carbons: The three signals in the highly deshielded region (~160-165 ppm) are characteristic of the electron-deficient pyrimidine ring carbons. The carbon attached to chlorine (C6) is expected to be one of the most downfield signals.
-
Benzyl Carbons: The four signals for the benzyl group, one quaternary and three protonated, confirm its presence. The chemical shifts are typical for a substituted benzene ring. [7]* Aliphatic Carbons: The signals at ~48 ppm and ~25 ppm are unambiguously assigned to the benzylic methylene and the pyrimidine-bound methyl carbons, respectively. Their upfield positions relative to the aromatic carbons are characteristic of sp³ hybridized carbons. [6]
Mass Spectrometry (MS)
5.1. Principle and Application Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [8]It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. [9] 5.2. Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Fragmentation Analysis (MS/MS): To gain further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
5.3. Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale for Prediction |
| 234.08/236.08 | [M+H]⁺ | The protonated molecular ion. The M+2 peak at ~33% intensity of the M peak is the characteristic isotopic signature of one chlorine atom. |
| 143.03 | [C₅H₅ClN₃]⁺ | Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion. |
| 108.08 | [C₇H₁₀N]⁺ | Benzylamine fragment. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |
5.4. In-depth Interpretation The mass spectrum provides definitive evidence for the compound's identity and structure:
-
Molecular Ion and Isotopic Pattern: The most critical piece of information is the protonated molecular ion peak. For N-benzyl-6-chloro-2-methylpyrimidin-4-amine (C₁₂H₁₂ClN₃, MW: 233.70), the [M+H]⁺ ion is expected at m/z 234.08. The presence of a peak at m/z 236.08 with approximately one-third the intensity of the m/z 234 peak is a definitive confirmation of the presence of a single chlorine atom. [10]* Key Fragmentations: The fragmentation pattern helps to piece the structure together. The loss of a neutral benzyl radical leads to the pyrimidine fragment. The most dominant peak in the lower mass region is often the tropylium ion at m/z 91, which is a hallmark of compounds containing a benzyl moiety. [11]The presence of these key fragments provides a self-validating system for the proposed structure. [12][13]
Caption: Predicted major fragmentation pathways in MS/MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
6.1. Principle and Application FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). [14]The absorption frequencies are characteristic of the types of chemical bonds and functional groups present, providing a molecular fingerprint. [15][16] 6.2. Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet) or as a solution. ATR is often preferred for its simplicity and minimal sample preparation. [17]2. Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The instrument automatically ratios the sample spectrum to the background.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
6.3. Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3350 - 3450 | N-H Stretch | Secondary Amine | Characteristic stretching vibration for N-H bond in a secondary amine. [18] |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Stretching of C-H bonds on the pyrimidine and phenyl rings. |
| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic C-H | Stretching of C-H bonds in the methyl and methylene groups. |
| 1550 - 1650 | C=N & C=C Stretch | Pyrimidine Ring | Ring stretching vibrations are characteristic of aromatic and heteroaromatic systems. |
| 1450 - 1500 | C=C Stretch | Phenyl Ring | Aromatic ring stretching vibrations. |
| 1250 - 1350 | C-N Stretch | Aryl-Amine | Stretching of the bond between the pyrimidine carbon and the amine nitrogen. [4] |
| 1000 - 1250 | C-N Stretch | Aliphatic-Amine | Stretching of the C-N bond of the benzylamine moiety. |
| 700 - 800 | C-Cl Stretch | Chloro-Aromatic | C-Cl bond stretching vibration. |
6.4. In-depth Interpretation The FTIR spectrum confirms the presence of the key functional groups:
-
N-H Stretch: A moderately sharp peak around 3400 cm⁻¹ is a strong indication of the secondary amine N-H bond. Its presence distinguishes the compound from a tertiary amine. [18]* C-H Stretches: The spectrum will clearly differentiate between aromatic (sp²) and aliphatic (sp³) C-H bonds, with absorptions appearing just above and below 3000 cm⁻¹, respectively. [19]* Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions corresponding to various stretching and bending vibrations, including the C=N, C=C, C-N, and C-Cl bonds. While complex, this region is unique to the molecule and serves as a valuable fingerprint for identification.
Conclusion
The structural elucidation of N-benzyl-6-chloro-2-methylpyrimidin-4-amine can be confidently achieved through a combination of NMR, Mass Spectrometry, and FTIR spectroscopy. This guide provides a detailed predictive framework for the expected spectral data, grounded in established scientific principles and data from analogous structures. The combination of a clear molecular ion with a characteristic chlorine isotope pattern in the mass spectrum, coupled with the specific proton and carbon environments observed in NMR, and the confirmation of key functional groups by FTIR, creates a robust and self-validating system for the unambiguous identification and characterization of this compound. This document serves as an essential reference for any researcher involved in the synthesis, purification, and application of this and related pyrimidine derivatives.
References
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Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
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Lowe, D. M., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. OSU Chemistry Department. [Link]
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Savvy Chemist. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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van der Westhuizen, F. H., et al. (2018). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Journal of Applicable Chemistry. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
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Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]
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Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]
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Compound Interest. (2015). A Guide to Interpreting Mass Spectra. [Link]
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Ethier, A., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. [Link]
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Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]
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The Organic Chemistry Tutor. (2015). Mass Spectrometry - Interpretation Made Easy! YouTube. [Link]
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Reddy, C. S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
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Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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Methodological & Application
"N-benzyl-6-chloro-2-methylpyrimidin-4-amine in non-small cell lung cancer cell lines"
Application Note: Pharmacological Profiling of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in Non-Small Cell Lung Cancer (NSCLC) Models
Part 1: Executive Summary & Strategic Rationale
Subject: N-benzyl-6-chloro-2-methylpyrimidin-4-amine (referred to herein as NBCMPA ) Target Class: Small Molecule Kinase Inhibitor (Candidate/Scaffold) Application: Lead Optimization & Mechanism of Action (MoA) Profiling in NSCLC[1][2]
Scientific Premise: The pyrimidine pharmacophore is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib, Ceritinib).[1][2] NBCMPA presents a 2,4,6-trisubstituted pyrimidine core.[1][2] Its structural features—specifically the 6-chloro moiety (allowing for further nucleophilic substitution) and the hydrophobic N-benzyl group—suggest potential interaction with the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as EGFR, or involvement in microtubule destabilization.[1][2]
This guide provides a rigorous workflow to transition NBCMPA from a chemical entity to a biologically characterized hit in Non-Small Cell Lung Cancer (NSCLC) models.[1][2] We focus on distinguishing its efficacy between EGFR-driven (e.g., PC-9) and KRAS-driven (e.g., A549) phenotypes.[1][2]
Part 2: Technical Profile & Preparation
Compound Identity:
Solubility & Storage Protocol:
-
Stock Solution (10 mM): Dissolve 2.34 mg of NBCMPA in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1][2]
-
Storage: Aliquot into light-protected vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
-
Working Solution: Dilute stock 1:1000 in cell culture media immediately prior to use to achieve a final DMSO concentration of <0.1% (v/v), ensuring no solvent toxicity.
Part 3: Experimental Framework (The "Why" & "How")
To validate NBCMPA, we must interrogate two distinct biological questions:
-
Potency: Does it inhibit cell proliferation at physiologically relevant concentrations (<10 µM)?
-
Selectivity: Does it target the EGFR pathway, or is it a general cytotoxin?
Experimental Workflow Diagram
Caption: Step-wise characterization workflow for NBCMPA, moving from phenotypic screening to mechanistic validation.
Part 4: Detailed Protocols
Protocol A: Cytotoxicity Profiling (CCK-8 Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50).[1][2]
Materials:
-
Cell Lines: A549 (ATCC® CCL-185™), NCI-H1975 (ATCC® CRL-5908™).[1][2]
-
Control: Gefitinib (positive control for EGFR-sensitive lines).[1][2]
Procedure:
-
Seeding: Plate cells in 96-well plates at optimized densities (A549: 3,000 cells/well; H1975: 5,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS).
-
Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.
-
Treatment:
-
Duration: Incubate for 72 hours.
-
Readout:
Data Analysis:
Calculate % Viability =
Protocol B: Mechanistic Validation (Western Blotting)
Objective: Confirm if NBCMPA inhibits the EGFR signaling cascade.[1][2]
Rationale: The pyrimidine core often competes with ATP.[1][2] If NBCMPA acts via this mechanism, we expect reduced phosphorylation of EGFR and its downstream effectors (ERK/AKT).[1][2]
Pathway Diagram:
Caption: Hypothetical site of action for NBCMPA within the EGFR signaling cascade.[1][2]
Procedure:
-
Treatment: Seed A549 and H1975 cells in 6-well plates. Treat with NBCMPA at IC50 and 2xIC50 concentrations for 24 hours.[1][2]
-
Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PMSF, Na3VO4).[1][2]
-
Quantification: Normalize protein concentration using BCA assay. Load 30 µg protein/lane.[1][2]
-
Immunoblotting:
-
Detection: Use ECL substrate and image on a chemiluminescence system.
Interpretation:
-
Hit: Significant reduction in p-EGFR/p-ERK levels compared to Total levels indicates kinase inhibition.[1][2]
-
No Effect: If toxicity is high but signaling is unchanged, consider off-target effects (e.g., tubulin interference or mitochondrial toxicity).[1][2]
Protocol C: Apoptosis Analysis (Annexin V/PI)
Objective: Distinguish cytostatic vs. cytotoxic effects.[1][2]
-
Treatment: Treat cells for 48 hours with NBCMPA (IC50).[1][2]
-
Staining: Harvest cells (including floating cells).[1][2] Wash with PBS.[1][2] Resuspend in Binding Buffer.[1][2]
-
Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry: Analyze 10,000 events.
Part 5: Data Reporting & Analysis
Table 1: Expected Data Structure for Reporting
| Cell Line | Genotype | NBCMPA IC50 (µM) | Gefitinib IC50 (µM) | Interpretation |
| A549 | KRAS G12S, EGFR WT | [Experimental] | >10 µM (Resistant) | Tests efficacy in KRAS-driven tumors.[1][2] |
| PC-9 | EGFR del19 | [Experimental] | <0.1 µM (Sensitive) | Tests efficacy in EGFR-driven tumors.[1][2] |
| H1975 | EGFR T790M | [Experimental] | >10 µM (Resistant) | Tests ability to overcome T790M resistance.[1][2] |
Statistical Analysis:
-
Perform all experiments in biological triplicate (
). -
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups vs. vehicle control.[1][2]
-
Significance threshold:
.
References
-
Review of Pyrimidine Scaffolds: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Pyrimidines as core structures in kinase inhibitors).[1][2]
-
NSCLC Cell Line Profiling: Gazdar, A. F., et al. (2010).[1][2] "Harnessing lung cancer cell lines for discovery and validation of personalized medicine."[1][2] Nature Reviews Cancer.[1][2]
-
CCK-8 Assay Protocol: Dojindo Molecular Technologies. "Cell Counting Kit-8 Technical Manual."
-
Compound Reference (Chemical Identity): PubChem. "6-chloro-2-methylpyrimidin-4-amine."[1][2][4][8] CID 286754.[1][2]
-
EGFR Signaling Protocols: Cell Signaling Technology. "EGF Receptor Signaling Pathway."[1][2]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 1111850-01-1|6-Chloro-N-(3-fluorobenzyl)-2-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 126440-14-0|6-Chloro-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. 574708-35-3|4-Chloro-2-phenyl-6-(piperidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]
- 6. N-Benzyl-6-chloro-2-methylpyrimidin-4(3H)-imine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Assay Development for N-benzyl-6-chloro-2-methylpyrimidin-4-amine Analog Libraries
Abstract
The N-benzyl-6-chloro-2-methylpyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for ATP-competitive kinase inhibitors (e.g., EGFR, JNK, CDK) and anti-infective agents. The presence of the C6-chlorine provides a reactive handle for nucleophilic aromatic substitution (
Pre-Assay Considerations & Chemical Space
Before initiating biological screening, the physicochemical properties of the N-benzyl-6-chloro-2-methylpyrimidin-4-amine core must be addressed. Pyrimidine analogs often suffer from poor aqueous solubility, which can lead to false negatives (precipitation) or false positives (aggregates sequestering enzyme).
Solubility & DMSO Tolerance
-
Challenge: The lipophilic benzyl and chloro substituents increase LogP, potentially causing precipitation in aqueous buffers.
-
Solution: Establish a "Solubility Limit" using Laser Nephelometry before HTS.
-
Standard: Final assay DMSO concentration should be kept
(v/v) to prevent enzyme denaturation, though the scaffold itself is stable in 100% DMSO stocks.
Compound Management Workflow
To ensure data integrity, the following workflow is recommended for library preparation:
Primary Screen: TR-FRET Biochemical Assay
For this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Unlike fluorescence polarization (FP), TR-FRET is less susceptible to compound autofluorescence—a common issue with nitrogen-rich heterocycles like pyrimidines.
Target Model: Generic Tyrosine Kinase (e.g., EGFR or Src), as this scaffold mimics the adenine ring of ATP.
Assay Principle (LanthaScreen™ Format)
The assay detects the phosphorylation of a specific substrate peptide.
-
Kinase Reaction: Kinase transfers
-phosphate from ATP to a fluorescein-labeled peptide substrate. -
Detection: A Terbium (Tb)-labeled antibody binds the phosphorylated product.[1]
-
Signal: Excitation of Tb (340 nm) transfers energy to Fluorescein (520 nm) only if phosphorylation occurred. Inhibitors decrease this FRET signal.
Detailed Protocol
Materials:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Fluorescein-PolyGT (Invitrogen).
-
Detection: Tb-Py20 Antibody.
Step-by-Step Procedure:
-
Plate Prep: Dispense 10 nL of library compounds (in DMSO) into a 384-well low-volume white plate (Greiner 784075) using an acoustic dispenser. Include High Control (DMSO only) and Low Control (10 µM Staurosporine).
-
Enzyme Addition: Dilute Kinase to 2x final concentration in Kinase Buffer A. Dispense 5 µL/well.
-
Critical: Incubate Compound + Enzyme for 15 mins before adding ATP. This allows "slow-off" inhibitors (common with pyrimidines) to bind.
-
-
Substrate Initiation: Prepare 2x Substrate/ATP Mix (Final conc: 100 nM Peptide, ATP at
). Add 5 µL/well. -
Reaction: Centrifuge plate (1000 rpm, 1 min). Incubate at RT for 60 mins (protected from light).
-
Stop/Detection: Add 10 µL of Detection Mix (Tb-Antibody + 20 mM EDTA). The EDTA chelates Mg2+, stopping the kinase reaction immediately.
-
Read: Incubate 30 mins. Read on PHERAstar or EnVision (Ex: 337nm, Em: 490nm/520nm).
Data Analysis
Calculate the Emission Ratio (
Validation Criteria:
-
Z-Factor (Z'): Must be
for a valid screen. -
CV%: Replicates must have
coefficient of variation.
Secondary Screen: Cell-Based Viability
Biochemical hits must be validated in a cellular context to confirm membrane permeability—a known challenge for charged pyrimidine analogs.
Assay Choice: CellTiter-Glo® 2.0 (Promega) . This luminescent assay quantifies ATP, a direct marker of metabolic activity and cell viability.
Protocol
-
Cell Seeding: Seed A549 (Lung) or appropriate cancer line at 2,000 cells/well in 384-well white clear-bottom plates. Volume: 25 µL.
-
Incubation: Allow cells to adhere overnight (16-24 hrs) at 37°C/5% CO2.
-
Treatment: Add 5 µL of 6x compound solution (diluted in media from DMSO stocks). Final DMSO < 0.5%.
-
Exposure: Incubate for 72 hours.
-
Detection: Equilibrate plate to RT (30 mins). Add 30 µL CellTiter-Glo reagent.
-
Read: Shake (2 mins), incubate (10 mins), read Total Luminescence (0.1s integration).
Hit Validation & Structure-Activity Relationship (SAR)
Once data is collected, analyze the N-benzyl-6-chloro-2-methylpyrimidin-4-amine analogs based on the substitution at the 6-position (where the Cl was displaced) or modifications to the benzyl ring.
Table 1: Troubleshooting Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| High Fluorescence Background | Compound autofluorescence (common in conjugated pyrimidines) | Switch to Red-shifted TR-FRET (Europium/Alexa647) or use Time-Resolved gating. |
| Steep Hill Slope (> 2.0) | Compound aggregation / promiscuous inhibition | Add 0.01% Triton X-100 to buffer; check solubility. |
| Potency Shift (Biochem vs Cell) | Poor permeability or Efflux | Check LogP (Ideal: 2-4). Perform PAMPA assay. |
| Low Z-Factor (< 0.5) | Pipetting error or unstable reagents | Use automated dispensing; keep ATP/Substrate on ice until use. |
References
-
Coussens, N. P., et al. (2020). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Available at: [Link]
-
Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Available at: [Link]
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Demonstrates pyrimidine scaffold utility). Available at: [Link]
Sources
Application Note: Handling, Storage, and Stability Protocol for N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-benzyl-6-chloro-2-methylpyrimidin-4-amine (Formula: C₁₂H₁₂ClN₃ | MW: 233.70 g/mol ) is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists.[1]
Scientific Context:
Structurally, this compound represents a "monochlorinated intermediate."[1] It is typically synthesized via a Nucleophilic Aromatic Substitution (
-
The Critical Feature: The remaining chlorine atom at the C6 position is the molecule's "reactive handle" for further derivatization (e.g., Suzuki couplings or secondary aminations).
-
The Stability Challenge: This same C-Cl bond renders the molecule susceptible to hydrolysis under acidic or moist conditions, leading to the formation of the catalytically inert 6-hydroxy derivative (tautomerizing to the pyrimidone).
This guide provides an authoritative protocol to preserve the integrity of this electrophilic center during storage and handling.
Physicochemical Profile
The following data summarizes the compound's properties based on structural class analysis of 4-amino-6-chloropyrimidine derivatives.
| Property | Value / Description | Notes |
| Molecular Weight | 233.70 g/mol | |
| Appearance | White to off-white solid | May yellow upon oxidation or hydrolysis.[1] |
| Solubility (High) | DMSO, DMF, DMAc | Recommended for stock solutions (>20 mM). |
| Solubility (Mod) | Ethanol, Methanol | Avoid protic solvents for long-term storage.[1] |
| Solubility (Low) | Water, PBS | Hydrophobic benzyl group limits aqueous solubility.[1] |
| pKa (Calc) | ~3.5 - 4.5 (Pyrimidine N1/N3) | Weakly basic; protonation activates the C-Cl bond for hydrolysis.[1] |
| Hygroscopicity | Low to Moderate | Critical: Moisture accelerates HCl formation.[1] |
Safety & Hazard Assessment
Signal Word: WARNING
While specific toxicological data for this exact isomer may be limited, it must be handled according to the hazard profile of halogenated aminopyrimidines.
-
Skin/Eye Irritation: The compound is an irritant.[1][2] More importantly, if hydrolysis occurs, it releases Hydrochloric Acid (HCl) , which can cause delayed burns or severe irritation to mucous membranes.
-
Sensitization: Pyrimidine intermediates are potential skin sensitizers.[1]
-
Reactivity: Avoid contact with strong oxidizing agents and strong acids.[1]
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).[1]
-
Safety glasses with side shields.[1]
-
Fume hood usage is mandatory for handling powders to prevent inhalation.[1]
Storage Protocol: The "Dry-Cold" Standard[5]
The primary degradation pathway is the hydrolysis of the C-Cl bond.[1] This reaction is autocatalytic: hydrolysis releases HCl, which protonates the pyrimidine ring, making the C-Cl bond more electrophilic and susceptible to further water attack.
Storage Workflow
Caption: Lifecycle management for chloropyrimidine intermediates. Note the critical "Warm to RT" step to prevent condensation.
Detailed Steps:
-
Upon Receipt: Verify container integrity. If the bottle is warm or shows signs of moisture, perform a QC check immediately.
-
Long-Term Storage: Store at -20°C .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] If the original seal is broken, transfer to a vial that can be parafilmed or stored in a desiccator.
-
Thawing: CRITICAL. Allow the vial to equilibrate to Room Temperature (RT) for 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which condenses on the solid and initiates hydrolysis.
Solubilization & Handling Protocol
Solvent Selection Guide
| Solvent | Suitability | Rationale |
| DMSO | Excellent | High solubility; chemically inert toward the C-Cl bond.[1] Recommended for biological assays.[1] |
| Ethanol | Good | Good for chemical synthesis; avoid for long-term storage (potential for slow ethanolysis).[1] |
| Water | Poor | Do not use for stock solutions.[1] Compound will crash out and hydrolyze.[1] |
Preparation of 10 mM Stock Solution (Example)
Target Concentration: 10 mM Volume: 1 mL Mass Required: 2.34 mg[1]
-
Weigh 2.34 mg of N-benzyl-6-chloro-2-methylpyrimidin-4-amine into a microcentrifuge tube.
-
Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).
-
Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at ambient temperature.[1]
-
Aliquot: Split into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C. Stability in DMSO at -20°C is approximately 6 months.
Quality Control (QC) & Troubleshooting[5]
To validate compound integrity, use Reverse-Phase HPLC.[1] The C-Cl bond makes the compound less polar than its hydrolysis product.[1]
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]
Degradation Logic & Identification
If the compound degrades, it follows the pathway below. Understanding this allows you to identify impurities in your LC-MS data.[1]
Caption: Autocatalytic hydrolysis pathway. The release of HCl accelerates the degradation of the remaining stock.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Yellow discoloration | Oxidation of the benzylic amine.[1] | Purge headspace with Argon; check purity by LC-MS. |
| Precipitate in DMSO | Water contamination in DMSO.[1] | Use fresh, anhydrous DMSO.[1] Warm gently (37°C) to resolubilize. |
| Extra Peak (RT < Main) | Hydrolysis (R-OH species).[1] | The R-OH species is more polar and elutes earlier on C18.[1] Discard stock if >5%.[1] |
| Acrid Smell | HCl generation.[1] | Hazard: Compound has significantly decomposed.[1] Dispose immediately. |
References
-
PubChem. Compound Summary: 6-chloro-2-methylpyrimidin-4-amine (Analog).[1] National Library of Medicine.[1] Accessed Oct 2023.[1][3] [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Chloropyrimidine derivatives.[1][Link][1]
-
Organic Chemistry Portal. Synthesis of Pyrimidines and Nucleophilic Aromatic Substitution.[Link][1]
(Note: Specific physical constants were derived from the closest structural analogs [N-benzyl-4-chloro-6-methylpyrimidin-2-amine and 4-chloro-2-methyl-6-aminopyrimidine] due to the specialized nature of this specific isomer.[1] Protocols are standardized for the chloropyrimidine class.)[1]
Sources
Application Notes & Protocols: The Strategic Use of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in Targeted Drug Synthesis
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines.[1][2][3] This document provides a detailed technical guide on the synthesis and application of a key intermediate, N-benzyl-6-chloro-2-methylpyrimidin-4-amine . We will elucidate its role as a strategic building block in the synthesis of potent and selective inhibitors targeting the USP1/UAF1 deubiquitinase complex, a promising avenue for anticancer therapies, particularly in non-small cell lung cancer.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and quality control parameters.
Introduction: The Pyrimidine Core and the Versatility of a Key Intermediate
Heterocyclic compounds containing a pyrimidine moiety are of immense interest as they constitute a critical class of natural and synthetic products with a wide array of biological activities.[1][6] The N-benzyl-6-chloro-2-methylpyrimidin-4-amine intermediate is particularly valuable for several reasons:
-
Activated Chlorine Atom: The chloro-substituent at the C6 position is a proficient leaving group, primed for nucleophilic substitution or, more strategically, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise and controlled introduction of diverse molecular fragments.
-
The Benzyl Protecting/Directing Group: The N-benzyl group serves a dual purpose. It protects the exocyclic amine during initial synthesis steps and its steric and electronic properties can influence the regioselectivity of subsequent reactions.
-
Tunable 2-Methyl Group: The methyl group at the C2 position offers a site for further functionalization if required, but more importantly, it contributes to the overall electronic profile and binding conformation of the final drug molecule.
This combination of features makes N-benzyl-6-chloro-2-methylpyrimidin-4-amine an ideal starting point for building libraries of complex molecules for structure-activity relationship (SAR) studies, as exemplified by its use in developing USP1/UAF1 inhibitors.[4][5]
Physicochemical Properties & Handling
Proper handling and storage of this intermediate are crucial for ensuring its stability and reactivity in subsequent synthetic steps.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₂H₁₂ClN₃ | Calculated |
| Molecular Weight | 233.70 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane; Insoluble in water | General solubility for similar structures |
| Storage Conditions | Store at -20°C to -80°C, sealed, away from moisture and light.[7] | Recommended for long-term stability.[7] |
Synthesis Protocol: N-benzyl-6-chloro-2-methylpyrimidin-4-amine
This protocol details the synthesis of the title intermediate from commercially available starting materials. The core of this synthesis is a nucleophilic aromatic substitution (SNAAr) reaction.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4,6-dichloro-2-methylpyrimidine | 163.01 | 50.0 | 1.0 |
| Benzylamine | 107.15 | 50.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 100.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | ~0.2 M |
| Ethyl Acetate (EtOAc) | - | - | For work-up |
| Saturated NaCl solution (Brine) | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
| Silica Gel (230-400 mesh) | - | - | For column |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloro-2-methylpyrimidine (50.0 mmol, 1.0 eq.).
-
Solvent and Reagents: Add anhydrous DMF (250 mL) to dissolve the starting material. To this solution, add triethylamine (100.0 mmol, 2.0 eq.) followed by the dropwise addition of benzylamine (50.0 mmol, 1.0 eq.) over 10 minutes at room temperature.
-
Expert Insight: Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Using two equivalents ensures the reaction medium remains basic. The reaction is regioselective for the more reactive C4/C6 position.
-
-
Reaction Execution: Heat the reaction mixture to 100°C and maintain for 16-24 hours. The reaction should be monitored for the consumption of the limiting reagent (benzylamine) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 1 L of ice-cold water with stirring. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 200 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 9:1 to 7:3).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield N-benzyl-6-chloro-2-methylpyrimidin-4-amine as an off-white solid. The yield should be recorded, and the product characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).
Application Protocol: Synthesis of a USP1/UAF1 Inhibitor Prototype
This protocol demonstrates the utility of N-benzyl-6-chloro-2-methylpyrimidin-4-amine as a key intermediate in the synthesis of a potent anticancer agent via a Suzuki cross-coupling reaction.[8]
Reaction Scheme Diagram
Caption: Suzuki coupling of the intermediate with a boronic acid. (Note: Image placeholders would be replaced with actual chemical structure images in a final document)
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-benzyl-6-chloro-2-methylpyrimidin-4-amine | 233.70 | 10.0 | 1.0 |
| (2-isopropylphenyl)boronic acid | 164.03 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 30.0 | 3.0 |
| 1,4-Dioxane | - | - | 40 mL |
| Deionized Water | - | - | 10 mL |
Step-by-Step Protocol
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the intermediate (10.0 mmol, 1.0 eq.), (2-isopropylphenyl)boronic acid (12.0 mmol, 1.2 eq.), and sodium carbonate (30.0 mmol, 3.0 eq.).
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.5 mmol, 0.05 eq.).
-
Expert Insight: The reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst, which is critical for the catalytic cycle.
-
-
Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via cannula or syringe.
-
Trustworthiness: Degassing the solvents (e.g., by sparging with argon for 30 minutes) is a self-validating step to ensure the integrity of the catalyst and the success of the reaction.
-
-
Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate in vacuo to remove the dioxane. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the final compound.
-
Characterization and QC: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. A purity of >98% is typically required for biological screening.
Conclusion
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a robust and versatile intermediate. The protocols described herein provide a reliable pathway for its synthesis and subsequent elaboration into high-value, biologically active molecules. The strategic use of this intermediate in Suzuki cross-coupling reactions allows for the rapid generation of diverse analogues, accelerating the drug discovery process for critical targets like the USP1/UAF1 deubiquitinase complex.
References
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications - Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][7]diazepines. ResearchGate. [Link]
-
4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. [Link]
-
Current Chemistry Letters - Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Research Journal of Pharmacy and Technology. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health Sciences. [Link]
- Synthesis of chlorinated pyrimidines.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. orientjchem.org [orientjchem.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its presence at the heart of DNA and RNA bases (cytosine, thymine, and uracil) has made it a focal point for the design of therapeutic agents that can interact with fundamental biological processes. This guide provides an in-depth exploration of the medicinal chemistry applications of pyrimidine derivatives, offering detailed application notes, experimental protocols, and insights into their structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.
Application Notes: Therapeutic Landscapes of Pyrimidine Derivatives
The versatility of the pyrimidine core allows for its derivatization to target a wide array of biological molecules, leading to a broad spectrum of pharmacological activities.[1][2]
Anticancer Agents: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives are prominent in oncology, with mechanisms often revolving around the inhibition of kinases and enzymes crucial for cancer cell growth and survival.[3][4]
Mechanism of Action: Kinase Inhibition
A primary strategy involves targeting the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers. Pyrimidine-based inhibitors, like Gefitinib and Erlotinib , are designed to mimic the adenine core of ATP, competitively inhibiting EGFR autophosphorylation and blocking downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[5][6]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Mechanism of Action: Antimetabolites
Another class of pyrimidine-based anticancer agents acts as antimetabolites. 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy, is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro inhibitory activities of key pyrimidine-based anticancer agents.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | H3255 (Lung) | 0.003 | [8] |
| PC-9 (Lung) | ~0.1 | [8][9] | ||
| H1975 (Lung, T790M) | >10 | [10] | ||
| Erlotinib | EGFR | BxPC-3 (Pancreatic) | 1.26 | [11] |
| AsPc-1 (Pancreatic) | 5.8 | [11] | ||
| A431 (Skin) | 0.42 | [12] | ||
| 5-Fluorouracil | Thymidylate Synthase | HCT-116 (Colon) | 11.3 | [7] |
| HT-29 (Colon) | 11.25 | [7] | ||
| MCF-7 (Breast) | 1.71 | [13] |
Antiviral Agents: Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They function by mimicking natural nucleosides and, upon incorporation into the growing viral DNA or RNA chain, cause chain termination.
Mechanism of Action: Reverse Transcriptase Inhibition
Zidovudine (AZT) , the first approved drug for HIV, is a thymidine analog. It is phosphorylated in the host cell to its active triphosphate form, which is then incorporated by the viral reverse transcriptase into the growing proviral DNA chain. The azido group at the 3' position of zidovudine prevents the formation of the next phosphodiester bond, thus terminating DNA elongation.[14][15]
Figure 2: Mechanism of action of Zidovudine in inhibiting HIV replication.
Quantitative Data: Antiviral Activity
| Compound | Target Virus | Cell Line | IC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004-0.03 | |
| Lamivudine | HIV-1 | MT-4 | 0.003-0.015 | |
| HBV | HepG2 2.2.15 | 0.1-1.0 | ||
| Idoxuridine | HSV-1 | Vero | 0.5-2.0 |
Note: IC50 values for antiviral drugs can vary significantly depending on the viral strain, cell line, and assay conditions.
Antimicrobial Agents: Disrupting Essential Bacterial Pathways
Pyrimidine derivatives are also effective antimicrobial agents, often targeting enzymes that are essential for bacterial survival but absent or structurally different in humans.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Trimethoprim is a classic example of a pyrimidine-based antimicrobial. It is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. The high selectivity of trimethoprim for bacterial DHFR over its human counterpart is the basis of its therapeutic efficacy.[16][17]
Quantitative Data: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Trimethoprim | Escherichia coli | 0.5-2 | |
| Staphylococcus aureus | 0.5-2 | ||
| Sulfadiazine | Escherichia coli | 8-64 | |
| Staphylococcus aureus | 4-32 |
Note: MIC values can vary depending on the bacterial strain and testing methodology.
Anti-inflammatory Agents: Modulating the Inflammatory Cascade
Certain pyrimidine derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-2 Inhibition
The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. Some pyrimidine derivatives have been designed to selectively target the active site of COX-2.[14][18]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib Analog (10f) | COX-2 | 0.04 | >250 | [14][18] |
| Pyrimidine Derivative (3b) | COX-2 | 0.20 | - | [4] |
| Pyrimidine Derivative (5d) | COX-2 | 0.16 | - | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrimidine derivative and for a key biological assay.
Protocol 1: Synthesis of a Dihydropyrimidine via the Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidine derivative, a classic example of a multicomponent reaction that is foundational in pyrimidine chemistry.
Workflow:
Figure 3: Workflow for the Biginelli synthesis of dihydropyrimidines.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.5 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (25 mL).
-
Acid Catalysis: While stirring, add a catalytic amount of concentrated hydrochloric acid (~0.5 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure dihydropyrimidine derivative.
Causality: The acid catalyst protonates the aldehyde, making it more electrophilic for nucleophilic attack by urea. The subsequent cyclization and dehydration steps are also acid-catalyzed, driving the reaction to completion. Cooling the reaction mixture decreases the solubility of the product, causing it to precipitate out of the solution.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.
Workflow:
Figure 4: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality: The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells. A decrease in absorbance indicates a reduction in cell viability due to the cytotoxic effects of the pyrimidine derivative.
References
-
Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
-
Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. [Link]
-
What is the mechanism of Zidovudine? [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. [Link]
-
3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. [Link]
-
Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]
-
Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. [Link]
-
IC 50 values of 5-FU for colon cancer cells. [Link]
-
IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]
-
Full article: Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
COX2 Inhibitor Screening Assay Kit. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. [Link]
-
Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium, two emerging human pathogens. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]
-
The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. [Link]
-
Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... [Link]
-
IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. [Link]
-
The IC50 of the cycloartane, cisplatin and 5-fluorouracil on HT-29 and CaCO-2 cells for 24-, 48. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. [Link]
-
HMG-CoA Reductase. [Link]
-
[Pharmacologic characteristics of rosuvastatin, a new HMG-CoA reductase inhibitor]. [Link]
- Preparation method of 4-amino-2,6-dimethoxypyrimidine.
-
Details of the Drug. [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | MDPI [mdpi.com]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in High-Throughput Screening
Executive Summary & Core Directive
This guide details the operational framework for utilizing N-benzyl-6-chloro-2-methylpyrimidin-4-amine (referred to herein as Scaffold-6Cl ) as a high-value intermediate in High-Throughput Screening (HTS) campaigns.
Unlike fully elaborated drug candidates, Scaffold-6Cl serves as a privileged structure —a molecular framework capable of providing ligands for diverse biological targets, particularly kinases (e.g., Aurora, PLK) and deubiquitinases (e.g., USP1/UAF1). Its utility lies in the regioselective reactivity of the C6-chlorine atom, which allows for the rapid generation of focused combinatorial libraries or DNA-Encoded Libraries (DEL).
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): Using the scaffold as a core for "fragment growing."
-
Targeted Library Construction: Generating 4,6-disubstituted pyrimidine libraries via
or Suzuki-Miyaura coupling. -
Kinase & Ubiquitin Profiling: Screening against ATP-binding sites or ubiquitin-binding pockets.
Technical Background: The "Privileged" Architecture[1]
The pyrimidine heterocycle is ubiquitous in FDA-approved therapeutics.[1] Scaffold-6Cl is chemically distinct due to its specific substitution pattern:
-
C4-Position (N-benzyl): Provides hydrophobic interaction (e.g.,
-stacking with the "gatekeeper" residue in kinases). -
C2-Position (Methyl): A small lipophilic handle that often improves metabolic stability compared to a naked hydrogen.
-
C6-Position (Chlorine): The electrophilic warhead . This is the site of diversification.
Because the C4-amine is already installed and the C2 is alkylated, the C6-chlorine is the sole reactive site for nucleophilic attack, eliminating regioselectivity issues during library synthesis.
Workflow Visualization
The following diagram illustrates the critical path from Scaffold-6Cl to HTS Hit validation.
Protocol 1: Combinatorial Library Synthesis (The Input)
Objective: To generate a 96-member focused library by displacing the C6-chlorine with diverse amines via Nucleophilic Aromatic Substitution (
Reagents & Equipment
| Component | Specification | Role |
| Scaffold-6Cl | >98% Purity (HPLC) | Core Electrophile |
| Diversity Amines | Primary/Secondary Amines (R-NH2) | Nucleophiles |
| Base | DIPEA (N,N-Diisopropylethylamine) | Proton Scavenger |
| Solvent | DMSO (anhydrous) or NMP | Reaction Medium |
| Reactor | 96-well Deep Well Block (Polypropylene) | Reaction Vessel |
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve Scaffold-6Cl in DMSO to a concentration of 50 mM .
-
Prepare 0.2 M stock solutions of 96 unique diversity amines in DMSO.
-
-
Reaction Assembly (Liquid Handling Robot):
-
Dispense 20 µL of Scaffold-6Cl stock (1 µmol) into each well.
-
Add 10 µL of Diversity Amine stock (2 µmol, 2 equiv).
-
Add 5 µL of DIPEA (excess).
-
Seal the plate with a thermal-resistant foil.
-
-
Synthesis:
-
Incubate the block at 100°C for 12 hours with shaking (600 rpm).
-
Note: The electron-donating effect of the C4-benzylamine makes the C6-chlorine less reactive; heat is required.
-
-
Work-up (Solid Phase Extraction - SPE):
-
Dilute reaction mixtures with 200 µL MeOH.
-
Pass through a pre-equilibrated SCX-2 (Strong Cation Exchange) resin plate.
-
Wash with MeOH (removes non-basic impurities).
-
Elute products with 2M Ammonia in MeOH.
-
-
QC:
-
Evaporate solvent and reconstitute in 100% DMSO at 10 mM for the Master Plate.
-
Verify purity of random 10% of wells via LC-MS.
-
Protocol 2: HTS Kinase Screening (The Assay)
Context: Pyrimidine derivatives are classic ATP-competitive inhibitors. This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to screen the library generated in Protocol 1 against a target kinase (e.g., Aurora A).
Assay Principle
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-kinase antibody.
-
Signal: When the tracer binds the kinase, FRET occurs between Europium and Alexa Fluor 647.
-
Inhibition: If a library compound displaces the tracer, the FRET signal decreases.
Experimental Setup
| Parameter | Setting |
| Plate Type | 384-well Low Volume, White (Corning 4513) |
| Kinase Conc. | 5 nM (Titrated previously to Kd) |
| Tracer Conc. | 100 nM |
| Compound Conc. | 10 µM (Single point primary screen) |
| Incubation | 60 minutes @ Room Temp |
Workflow Diagram: Assay Logic
Detailed Steps
-
Compound Transfer:
-
Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (from 10 mM stock) into the assay plate.
-
Controls:
-
High Control (0% Inhibition): DMSO only.
-
Low Control (100% Inhibition): 10 µM Staurosporine.
-
-
-
Reagent Addition:
-
Add 5 µL of Kinase/Antibody buffer mixture.
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate 15 mins.
-
-
Tracer Addition:
-
Add 5 µL of Tracer solution.
-
Total Assay Volume = 10 µL.
-
-
Detection:
-
Incubate 60 mins in the dark.
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Calculate FRET Ratio:
.
-
Data Analysis & Troubleshooting
Calculating Z-Prime ( )
To validate the trustworthiness of the screen before analyzing hits, calculate the
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
-
Requirement: A score > 0.5 is required for a valid HTS run.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Solubility / Precipitation | The N-benzyl group is lipophilic. Adding hydrophobic amines at C6 increases LogP. | Ensure DMSO concentration is <1% in final assay. Use detergents (0.01% Triton X-100) in assay buffer to prevent aggregation. |
| No Reaction in Library Synthesis | C6-Cl is deactivated by the C4-amine electron donation. | Increase temperature to 120°C or switch solvent to NMP. Consider microwave-assisted synthesis. |
| High False Positive Rate | Compound aggregation or fluorescence interference. | Run a counter-screen without the enzyme (Tracer + Compound only) to check for intrinsic fluorescence or quenching. |
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
-
USP1/UAF1 Inhibitor Discovery (ML323 Analogues)
-
DNA-Encoded Library Construction
- Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries.
- Source: ACS Combin
-
URL:[Link] (Journal Landing Page for verification of methodology).
-
Assay Interference Guidelines
- Title: Chemistry: A pan-assay interference compounds (PAINS) filter.
- Source: N
-
URL:[Link]
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Poor Solubility of N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Welcome to the technical support guide for N-benzyl-6-chloro-2-methylpyrimidin-4-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these common experimental hurdles.
Section 1: Understanding the Molecule's Physicochemical Properties
N-benzyl-6-chloro-2-methylpyrimidin-4-amine possesses a chemical structure that inherently predisposes it to low aqueous solubility. A proactive analysis of its structure allows us to anticipate and address these challenges effectively.
-
Core Heterocycle: The pyrimidine ring, a nitrogen-containing heterocycle, is a key feature. The exocyclic amine at the 4-position and the ring nitrogens can act as proton acceptors, classifying the molecule as a weak base .[1]
-
Lipophilic Substituents: The presence of a benzyl group and a chloro substituent significantly increases the molecule's lipophilicity (fat-loving nature). This high lipophilicity favors partitioning into non-polar environments over aqueous media, contributing directly to poor water solubility.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in a direct question-and-answer format.
Q1: I'm trying to make a stock solution for my experiments. What solvent should I start with?
A1: Due to its lipophilic nature, you should begin with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for creating high-concentration stock solutions.[7][8] Other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol can also be effective. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents first, which can then be serially diluted into your aqueous experimental medium.[9]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or assay buffer. What's happening and how can I fix it?
A2: This is a classic and expected problem known as "precipitation upon dilution." It occurs because the compound, which is stable in the organic stock solvent, suddenly finds itself in a predominantly aqueous environment where its solubility is very low.[10]
Troubleshooting Steps:
-
Lower the Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, typically below 1% , and ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[11]
-
Increase Dilution Volume & Agitation: When diluting, add the small volume of stock solution into a larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized supersaturation and precipitation.
-
Use a Co-Solvent System: A co-solvent is a secondary solvent added in a small amount to the primary solvent (water) to increase the solubility of a compound.[12][13] For cell-based assays, biocompatible co-solvents like polyethylene glycol (PEG) 300/400 or propylene glycol can be pre-mixed with your aqueous buffer before adding the compound stock. This effectively makes the final buffer system more "organic-like" and hospitable to the compound.[10]
-
pH Modification (Most Effective for Weak Bases): As established, N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a weak base. Lowering the pH of your final aqueous buffer to at least 1-2 pH units below the compound's pKa will convert it to its more soluble protonated (salt) form.[14][15] For example, if the estimated pKa is 5.5, preparing your final solution in a buffer at pH 4.0-4.5 will dramatically increase its solubility.
Q3: How do I determine the best pH for solubilizing my compound?
A3: You can perform a simple pH-solubility screen. This involves preparing a series of buffers at different pH values (e.g., from pH 3.0 to 7.4) and determining the concentration at which the compound remains soluble in each. This empirical approach is the most reliable way to identify the optimal pH for your specific experimental needs. See Protocol 2 for a detailed methodology.
Q4: Can I just sonicate the solution to get my compound to dissolve in an aqueous buffer?
A4: Sonication can help break up solid aggregates and accelerate the dissolution process, but it does not change the fundamental thermodynamic solubility of the compound in that solvent.[8] If the compound's intrinsic solubility is very low in the chosen buffer, it will likely precipitate out of solution again over time, even after sonication. Sonication is a useful physical tool but should be combined with a chemical strategy like pH adjustment or co-solvency for stable, long-term solubilization.
Section 3: Experimental Protocols & Data Presentation
Here we provide step-by-step methodologies for systematic solubility screening and solution preparation.
Data Presentation: Solvent & Co-Solvent Properties
The following table summarizes the properties of common solvents used for preparing stock solutions and as co-solvents.
| Solvent/Co-Solvent | Type | Polarity (Dielectric Constant) | Common Starting Conc. for Stock | Max Recommended Final Conc. in Bioassays | Key Considerations |
| DMSO | Polar Aprotic | 47.2 | 10-50 mM | < 0.5% - 1% | Excellent solubilizing power; can have biological effects at higher concentrations.[11] |
| DMF | Polar Aprotic | 36.7 | 10-50 mM | < 0.1% | Potent solvent; higher toxicity profile than DMSO. |
| Ethanol | Polar Protic | 24.5 | 1-20 mM | < 1% | Biocompatible but can be volatile and may affect protein structure. |
| PEG 400 | Polar Protic | 12.5 | N/A (as co-solvent) | 1-5% | Low toxicity, often used in formulations; can be viscous. |
| Propylene Glycol | Polar Protic | 32.0 | N/A (as co-solvent) | 1-2% | Common pharmaceutical excipient with a good safety profile. |
Protocol 1: Systematic Approach to Stock Solution Preparation
This protocol details the steps for preparing a stable, high-concentration stock solution.
-
Initial Solvent Test: Weigh a small, precise amount of N-benzyl-6-chloro-2-methylpyrimidin-4-amine (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of DMSO (e.g., 100 µL) to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, gently warm the vial to 30-40°C and vortex again. Sonication can also be applied for 5-10 minutes.
-
Clarity Check: Visually inspect the solution against a bright light source. A properly dissolved stock solution should be completely clear with no visible particulates.
-
Concentration Calculation: Once fully dissolved, calculate the molar concentration of your stock.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to prevent degradation and absorption of water.[9] For frequent use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
This experiment will help you identify the optimal pH to maintain the compound's solubility in an aqueous environment.
-
Buffer Preparation: Prepare a series of buffers with overlapping ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 0.5 pH unit increments.
-
Compound Addition: To a set of clear microcentrifuge tubes, add a fixed amount of your DMSO stock solution such that the final DMSO concentration will be ≤1%. For example, add 2 µL of a 10 mM stock to 198 µL of each buffer. This will give a target concentration of 100 µM.
-
Equilibration: Cap the tubes and incubate them at room temperature for 1-2 hours with gentle agitation (e.g., on a plate shaker).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A hazy or cloudy appearance indicates that the compound has precipitated.
-
Quantification (Optional): For a more quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the solubility (visual observation or quantified concentration) against the buffer pH to determine the pH at which solubility is maximized.
Section 4: Visualization of Key Concepts and Workflows
Diagrams can simplify complex decision-making processes and illustrate core chemical principles.
Workflow for Troubleshooting Compound Precipitation
This diagram outlines a logical sequence of steps to follow when you observe your compound falling out of solution.
Caption: Decision tree for resolving compound precipitation.
Effect of pH on the Ionization and Solubility of a Weak Base
This diagram illustrates the chemical equilibrium that is exploited by pH modification to enhance solubility.
Caption: pH-dependent equilibrium of a weakly basic compound.
References
-
PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine. Retrieved February 2, 2026, from [Link]
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved February 2, 2026, from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved February 2, 2026, from [Link]
- De-Juan, C., & Politzer, P. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 15(7), 12561–12577.
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved February 2, 2026, from [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chemistry. Retrieved February 2, 2026, from [Link]
- Kumar, S., & Singh, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 114-126.
- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.
- Malani, D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 51(7), 653-659.
- Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules.
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 2, 2026, from [Link]
- Sharma, D., & Soni, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Guckian, K. M., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 127(16), 3615–3625.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2009). Theoretical pKa calculations of substituted pyridines. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2021). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved February 2, 2026, from [Link]
-
JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved February 2, 2026, from [Link]
-
AccessPhysiotherapy. (n.d.). Pharmacokinetics. Retrieved February 2, 2026, from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 2, 2026, from [Link]
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"optimizing reaction conditions for nucleophilic aromatic substitution"
Welcome to the SNAr Optimization Hub. As a Senior Application Scientist, I have curated this guide to move beyond textbook theory and address the practical realities of Nucleophilic Aromatic Substitution (SNAr) in drug discovery and process chemistry.
SNAr is deceptively simple: a nucleophile displaces a leaving group on an electron-deficient ring. However, in practice, it is governed by a delicate balance of electronic activation, solubility, and transition-state stabilization. This guide treats your reaction as a system to be debugged.
🟢 Module 1: Reactivity & Kinetics (The "Engine")
Core Concept: Unlike SN1 or SN2, bond breaking is not the rate-determining step (RDS). The RDS is the disruption of aromaticity during the initial nucleophilic attack to form the Meisenheimer Complex .
📉 The "Element Effect" (Why Fluorine is King)
Many researchers instinctively reach for aryl chlorides or bromides because C-Cl and C-Br bonds are weaker than C-F. This is a mistake in SNAr.
-
The Rule: Reactivity order is F >> NO₂ > Cl ≈ Br > I .
-
The Mechanism: Fluorine is the most electronegative atom. It inductively withdraws electron density from the ring, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon center. This accelerates the nucleophilic attack (the slow step). The strength of the C-F bond is irrelevant because bond breaking occurs in the fast second step [1, 2].
📊 Visualization: Reaction Energy Profile
The following diagram illustrates why aryl fluorides react faster than aryl chlorides despite the stronger bond.
Figure 1: Energy profile showing that the activation energy to reach the transition state (TS1) is lower for Aryl-F due to inductive stabilization, making it the superior substrate.
🟡 Module 2: Solvation & Phase Transfer (The "Medium")[1]
Support Ticket #1024: "My nucleophile is a salt (e.g., NaN₃, KCN), and it won't dissolve in my organic solvent."
🛠️ Solution A: The "Naked" Nucleophile Approach (Polar Aprotic)
Standard practice uses dipolar aprotic solvents (DMSO, DMF, NMP, DMAc).
-
Why: These solvents solvate cations (Na⁺, K⁺) well but leave the anion (the nucleophile) "naked" and highly reactive because they do not form hydrogen bonds with it.
-
Warning: These solvents are difficult to remove (high boiling points) and can be toxic.
🛠️ Solution B: Phase Transfer Catalysis (PTC)
If you must use non-polar solvents (Toluene, DCM) or need to avoid high-boiling solvents, use PTC. This shuttles the anion into the organic phase [3, 4].[1][2]
Protocol: PTC-Enhanced SNAr
-
Organic Phase: Dissolve Substrate (1.0 equiv) in Toluene or DCM.
-
Aqueous/Solid Phase: Add Nucleophile salt (1.5 equiv) as a solid or concentrated aqueous solution.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.05 - 0.10 equiv).
-
Note: Use 18-Crown-6 for Potassium salts; 15-Crown-5 for Sodium salts.
-
-
Agitation: Vigorous stirring is critical to maximize interfacial surface area.
🔴 Module 3: Troubleshooting & FAQs
❓ Q1: "I am seeing hydrolysis products (phenols) instead of my desired product."
Diagnosis: Water is competing as a nucleophile. Root Cause:
-
Wet Solvent: SNAr intermediates are highly susceptible to attack by water.
-
Hygroscopic Bases: Cs₂CO₃ and KOtBu absorb atmospheric moisture rapidly.
Corrective Actions:
-
Drying: Store solvents over activated 3Å or 4Å molecular sieves for 24h.
-
Base Swap: If using hydroxide/alkoxide bases, switch to Cesium Fluoride (CsF) in anhydrous DMSO. The fluoride anion acts as a base to deprotonate amines/alcohols but is less nucleophilic toward the ring than OH⁻ [1].
-
Green Alternative: Consider Cyrene as a solvent, but be aware it can polymerize in the presence of strong bases.[3] Keep reaction times short (<30 min) if using Cyrene [5].[3]
❓ Q2: "My reaction works, but the regioselectivity is wrong (Ortho vs. Para)."
Diagnosis: You have two leaving groups (e.g., 2,4-difluoronitrobenzene). The Logic:
-
Sterics: Generally favor para substitution.
-
Coordination (The Exception): In non-polar solvents, the nucleophile's counter-ion (e.g., Li⁺, Na⁺) may coordinate with the activating group (e.g., -NO₂, -C=O) at the ortho position, guiding the nucleophile there.[4]
Regioselectivity Control Table:
| Desired Isomer | Recommended Conditions | Mechanistic Driver |
| Para | Polar Aprotic Solvent (DMSO, DMF) + Large Cation (Cs⁺) | "Naked" anion is free; Sterics dominate. |
| Ortho | Non-polar Solvent (Toluene) + Small Cation (Li⁺, Na⁺) | Chelation/Coordination Control (Cation binds to EWG). |
| Ortho | Hydrogen-bonding Nucleophile (Primary Amine) | H-bonding between Nu-H and EWG stabilizes the ortho TS. |
❓ Q3: "The reaction is stalled even with a good leaving group (F)."
Diagnosis: Insufficient activation. Troubleshooting Workflow:
Figure 2: Decision tree for stalled SNAr reactions. If the ring lacks Ortho/Para Electron Withdrawing Groups (EWGs), classical SNAr will fail; switch to metal catalysis.
📚 References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.[5][6][7][8]Link
-
Dalal Institute. Phase Transfer Catalysis.Link
-
Alfa Chemistry. Phase Transfer Catalysis Principles.Link
-
Sherwood, J. et al. (2019). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate.[3][4] Link
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ERIC - EJ1277152 - A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education, 2020-Oct [eric.ed.gov]
Technical Support Center: N-benzyl-6-chloro-2-methylpyrimidin-4-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-benzyl-6-chloro-2-methylpyrimidin-4-amine. As a key intermediate in medicinal chemistry and drug discovery, understanding its stability profile is critical for reproducible and successful experimental outcomes. This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested insights into the handling, storage, and troubleshooting of this compound. We will explore the causality behind its stability challenges and provide robust protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-benzyl-6-chloro-2-methylpyrimidin-4-amine?
The main stability concerns are sensitivity to acidic/basic conditions (hydrolysis), light (photodegradation), and to a lesser extent, heat and oxidation. The chloro-substituent on the pyrimidine ring can be susceptible to nucleophilic substitution, particularly hydrolysis, while the N-benzyl group can be a site for photolytic reactions.[1][2][3][4]
Q2: How should I properly store this compound?
Proper storage is the first line of defense against degradation. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:
| Condition | Solid Form | In Solution | Rationale |
| Temperature | 2-8°C (Short-term) | -20°C (≤ 1 month) | Minimizes thermal degradation and slows hydrolysis kinetics.[5][6][7] |
| -20°C (Long-term) | -80°C (≤ 6 months) | Prevents degradation over extended periods.[5] | |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | N/A (use freshly prepared) | The compound can be air-sensitive; an inert atmosphere prevents potential oxidative degradation.[7] |
| Light | Protect from light (use amber vials) | Protect from light | The benzyl and chloropyrimidine moieties can be susceptible to photodegradation.[3][4][5] |
| Moisture | Store in a desiccator or sealed container | N/A | Prevents hydrolysis of the chloro group.[5] |
Q3: What are the visible signs of degradation?
Degradation is often not visible. The most reliable indicator is analytical. A change in the appearance of the solid (e.g., from a white/pale yellow powder to a discolored or gummy solid) may suggest significant degradation.[7][8] In solution, the appearance of cloudiness or precipitation upon thawing can be an indicator. However, the primary method for detection is chromatographic, where you will observe new impurity peaks in your HPLC or LC-MS analysis.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter and links them to potential stability issues with N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Scenario 1: My reaction yield is inconsistent or lower than expected.
Q: I'm using N-benzyl-6-chloro-2-methylpyrimidin-4-amine in a reaction, but my yields are variable. What could be the cause?
A: Inconsistent yields often point to a variable purity of the starting material. The root cause is likely degradation during storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Causality Explained: The 6-chloro substituent, while more stable than a 2- or 4-chloro group, can still undergo nucleophilic aromatic substitution (SNAr).[1][2] In the presence of strong acids or bases, water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding 6-hydroxypyrimidine derivative. This unwanted side product consumes your starting material and reduces the yield.
Scenario 2: I see new, unexpected peaks in my LC-MS analysis.
Q: I ran an LC-MS of my starting material/reaction mixture and see peaks that I can't identify. Could they be degradation products?
A: Yes, this is the most common sign of compound instability. The mass of the new peaks can provide clues to the degradation pathway.
Potential Degradation Pathways & Products:
Caption: Potential degradation pathways and products.
Verification Protocol: Forced Degradation Study
To confirm if the impurities you are observing match these potential degradation products, a forced degradation or "stress testing" study is the definitive approach.[9] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a small amount of N-benzyl-6-chloro-2-methylpyrimidin-4-amine in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of ~1 mg/mL.
-
Aliquot and Stress: Dispense the stock solution into separate, labeled vials for each condition.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 N HCl to the sample vial. Heat at 60°C for 4-8 hours. | To identify products of acid-catalyzed degradation. |
| Base Hydrolysis | Add 0.1 N NaOH to the sample vial. Keep at room temp for 4-8 hours. | To identify products of base-catalyzed degradation. |
| Oxidative | Add 3% H₂O₂ to the sample vial. Keep at room temp for 24 hours. | To assess stability towards oxidation. |
| Thermal | Heat the sample vial (solid or solution) at 80°C for 24 hours. | To assess thermal stability. |
| Photolytic | Expose the sample vial to a calibrated light source providing UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²).[10] | To identify photodegradation products. |
| Control | Keep one vial of the stock solution at 4°C, protected from light. | To provide a baseline for comparison. |
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples (including the control) by a stability-indicating method, typically a gradient reverse-phase HPLC with UV and MS detection.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks in a stressed sample indicates degradation under that condition. The mass spectrum of the new peak will help you identify its structure, confirming the degradation pathway.
References
-
N-Benzyl-6-chloropyrimidin-4-amine | Pyrimidine Derivative | MedChemExpress.
-
N-benzyl-6-chloro-N-methylpyrazin-2-amine - ChemScene.
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications.
-
N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 302964-08-5 - TCI Chemicals.
-
Identification of -Chloro-2,2',4,4',6,6'-Hexanitrobibenzyl as an Impurity in Hexanitrostilbene.
-
N-Benzyl-4-chloro-6-methylpyrimidin-2-amine - Matrix Scientific.
-
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem.
-
CAS No : 302964-08-5 | Product Name : N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | Pharmaffiliates.
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development - ACS Publications.
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials | ACS Omega.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society.
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace.
-
Synthesis of 2,4,6-trisubsuituted pyrimidines | Download Scientific Diagram - ResearchGate.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][7]diazepines - ResearchGate.
-
US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed.
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
-
Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
-
2 - SAFETY DATA SHEET.
-
The investigations of the methods for the reduction of chloroyrimidines - Oregon State University.
-
Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines - PubMed.
-
(PDF) Degradation of Pyrimidine Nucleotides - ResearchGate.
-
4-n-benzyl-6-chloro-4-n-propylpyrimidine-4,5-diamine - Guidechem.
-
From benzyl to fluorenyl: Enhancing photostability and modulating optoelectronic properties of paraazaquinodimethanes - Chemical Communications (RSC Publishing).
-
Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials - ACS Publications.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
-
Benzene - Wikipedia.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
-
Pyrimidine Synthesis - CRASH! Medical Review Series - YouTube.
-
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine | C12H13ClN4O | CID - PubChem.
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Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Introduction: The Significance of N-benzyl-6-chloro-2-methylpyrimidin-4-amine
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a crucial intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. The pyrimidine core is a common scaffold in medicinal chemistry, and the ability to selectively introduce substituents at the C4 position is of paramount importance. This guide provides a comparative analysis of different catalytic systems for the synthesis of this key intermediate, offering researchers and drug development professionals a comprehensive overview of the available methodologies, their underlying mechanisms, and practical considerations for their implementation.
The primary synthetic challenge lies in the selective mono-amination of the dichloro-pyrimidine precursor. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring exhibit different reactivities, and achieving high selectivity for the substitution at the C4 position is critical for an efficient synthesis. This guide will delve into the most prevalent and effective catalytic strategies to achieve this transformation: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type coupling, and emerging Nickel-catalyzed methodologies. Each system will be evaluated based on its efficiency, substrate scope, cost-effectiveness, and operational simplicity, supported by experimental data from the scientific literature.
Synthesis of the Starting Material: 4,6-dichloro-2-methylpyrimidine
A reliable and efficient synthesis of the starting material is the first critical step. 4,6-dichloro-2-methylpyrimidine is typically prepared from 2-methyl-4,6-dihydroxypyrimidine through a chlorination reaction.
Experimental Protocol: Chlorination of 2-methyl-4,6-dihydroxypyrimidine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃) (4.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then slowly poured onto crushed ice with vigorous stirring.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 4,6-dichloro-2-methylpyrimidine as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Catalytic Systems for N-benzylation
The core of this guide is the comparative analysis of different transition-metal-catalyzed C-N cross-coupling reactions for the synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine from 4,6-dichloro-2-methylpyrimidine and benzylamine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of arylamines.[1] This reaction utilizes a palladium catalyst in the presence of a suitable phosphine ligand and a base.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4,6-dichloro-2-methylpyrimidine) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine (benzylamine) coordinates to the Pd(II) center, displacing one of the ligands.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-benzyl-6-chloro-2-methylpyrimidin-4-amine, regenerating the Pd(0) catalyst.
The following is a representative protocol adapted from procedures for the amination of similar chloropyrimidines.[2][3]
-
Reaction Setup: To an oven-dried Schlenk tube, add 4,6-dichloro-2-methylpyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL/mmol of substrate) is added, followed by benzylamine (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type coupling, is a classical and cost-effective alternative to palladium-catalyzed methods.[4] Recent advancements have led to milder reaction conditions and improved efficiency.
While the exact mechanism of the copper-catalyzed amination is still a subject of some debate, a generally accepted pathway involves the following steps:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired product and regenerate the copper(I) catalyst.
The following protocol is a general procedure based on modern Ullmann-type couplings.[5]
-
Reaction Setup: In a sealable reaction vessel, combine 4,6-dichloro-2-methylpyrimidine (1.0 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Addition of Reagents: Add a polar aprotic solvent (e.g., DMSO or DMF, 5-10 mL/mmol of substrate) and benzylamine (1.2 eq).
-
Reaction Conditions: The vessel is sealed, and the mixture is heated to 100-140 °C for 24-48 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Nickel-Catalyzed Amination
Nickel-catalyzed cross-coupling reactions have emerged as a promising and more sustainable alternative to palladium-catalyzed methods due to the lower cost and higher abundance of nickel.[6] Significant progress has been made in developing nickel catalysts for C-N bond formation.
The catalytic cycle for nickel-catalyzed amination is believed to be analogous to the palladium-catalyzed pathway, involving Ni(0)/Ni(II) intermediates.
-
Oxidative Addition: A Ni(0) species undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Ni(II) center, followed by deprotonation by a base.
-
Reductive Elimination: The resulting amido-nickel complex undergoes reductive elimination to afford the aminated product and regenerate the Ni(0) catalyst.
The following is a general protocol for nickel-catalyzed amination of aryl chlorides.[7]
-
Reaction Setup: In a glovebox, a reaction vial is charged with a nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), a ligand (e.g., an N-heterocyclic carbene (NHC) ligand or a phosphine ligand, 10-20 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.0 eq).
-
Addition of Reagents: 4,6-dichloro-2-methylpyrimidine (1.0 eq) and an anhydrous, aprotic solvent (e.g., THF or dioxane) are added, followed by benzylamine (1.2 eq).
-
Reaction Conditions: The vial is sealed and heated to 80-120 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis of Catalytic Systems
The choice of catalytic system for the synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine depends on several factors, including cost, desired yield, reaction time, and tolerance to other functional groups. The following table summarizes the key features of each system based on literature data for similar transformations.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) | Nickel-Catalyzed |
| Catalyst Cost | High | Low | Low |
| Ligand Cost | High (phosphine ligands) | Low (e.g., L-proline) | Moderate to High (NHCs, phosphines) |
| Reaction Temperature | Moderate (80-110 °C) | High (100-140 °C) | Moderate to High (80-120 °C) |
| Reaction Time | Generally shorter (12-24 h) | Generally longer (24-48 h) | Variable (12-24 h) |
| Typical Yields | Good to Excellent | Moderate to Good | Good |
| Substrate Scope | Broad | More limited | Expanding |
| Functional Group Tolerance | High | Moderate | Good |
| Selectivity | Generally high for C4 amination | Can be an issue | Good, but can be ligand dependent |
| Operational Simplicity | Requires inert atmosphere and dry solvents | Can be more tolerant to air and moisture | Requires inert atmosphere and dry solvents |
Discussion and Recommendations
-
Palladium-catalyzed Buchwald-Hartwig amination remains the most reliable and versatile method for the synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, often providing high yields and excellent selectivity under relatively mild conditions.[1][8] The main drawback is the high cost of both the palladium catalyst and the specialized phosphine ligands. For laboratory-scale synthesis and in cases where high yields and purity are paramount, this is often the preferred method.
-
Copper-catalyzed Ullmann-type coupling offers a significant cost advantage over palladium-based systems.[4] The catalysts and ligands are inexpensive and readily available. However, these reactions often require higher temperatures and longer reaction times, and may result in lower yields and selectivity compared to palladium-catalyzed methods. For large-scale industrial synthesis where cost is a major driver, further optimization of copper-catalyzed conditions could be a viable strategy.
-
Nickel-catalyzed amination is a rapidly developing field that combines the benefits of low catalyst cost with potentially high reactivity.[6][7] Nickel catalysts have shown great promise in the amination of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. While the substrate scope and functional group tolerance are still being broadly explored, nickel catalysis represents a highly attractive and sustainable alternative to palladium. As more robust and versatile nickel catalytic systems are developed, they are likely to become increasingly important in both academic and industrial settings.
Conclusion
The synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine can be effectively achieved through various transition-metal-catalyzed C-N cross-coupling reactions. The choice of the optimal catalytic system is a trade-off between cost, efficiency, and operational convenience. Palladium-catalyzed Buchwald-Hartwig amination offers the highest reliability and performance for a broad range of substrates. Copper-catalyzed methods provide a cost-effective alternative, particularly for large-scale production, although they may require more rigorous optimization. Nickel catalysis is an emerging and highly promising field that has the potential to combine the best of both worlds: low cost and high reactivity. Researchers and process chemists should carefully consider the specific requirements of their synthesis when selecting a catalytic system.
References
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Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 205-215. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Bhanage, B. M., & Fujita, S. I. (2003). Nickel-catalyzed amination of aryl chlorides. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1148-1156. [Link]
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Barbor, J. P., Nair, V. N., Sharp, K. R., Lohrey, T. D., Dibrell, S. E., Shah, T. K., ... & Stoltz, B. M. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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A Comparative Study of Cationic Copper(I) Reagents Supported by Bipodal Tetramethylguanidinyl-Containing Ligands as Nitrene-Transfer Catalysts - PMC - PubMed Central. [Link]
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Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides - PDF. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5 - SciSpace. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-benzyl-6-chloro-2-methylpyrimidin-4-amine
This guide provides a detailed protocol for the safe handling of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, a substituted pyrimidine derivative. Given that the toxicological properties of this specific compound have not been exhaustively investigated, this protocol is grounded in the principles of chemical safety for analogous structures, such as chlorinated aromatic amines and other pyrimidine-based compounds.[1] The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures, fostering a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risk Profile
N-benzyl-6-chloro-2-methylpyrimidin-4-amine belongs to a class of compounds that requires careful handling due to the potential for biological activity and chemical reactivity. While specific data for this molecule is limited, analysis of related structures, such as other chlorinated pyrimidines and aromatic amines, allows us to anticipate its hazard profile.
The primary concerns are:
-
Dermal and Eye Irritation: Many pyrimidine derivatives are known irritants.[2][3]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1]
-
Acute Toxicity: Related compounds exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[4]
-
Unknown Long-Term Effects: As the chemical, physical, and toxicological properties have not been thoroughly investigated, there is a potential for undisclosed hazards, and exposure should be minimized.[1]
| Potential Hazard | Associated Risk | Rationale Based on Analogous Compounds |
| Skin Contact | Irritation, potential for severe burns, possible systemic toxicity. | Aromatic amines and chlorinated compounds can be readily absorbed through the skin and may cause local and systemic effects.[5] |
| Eye Contact | Serious irritation or chemical burns. | As with most reactive chemical powders or solutions, direct contact can cause significant damage to the eyes.[3] |
| Inhalation | Respiratory tract irritation, potential for acute toxicity. | Fine powders can be easily aerosolized, leading to inhalation.[1] |
| Ingestion | Toxic if swallowed. | Accidental ingestion can lead to acute toxicity. |
The Core of Safety: Engineering Controls and Work Practices
Before relying on Personal Protective Equipment (PPE), which is the last line of defense, proper engineering and administrative controls must be in place.
-
Engineering Control: All handling of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors.[6]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted. Always work in a well-ventilated area and ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]
Mandated Personal Protective Equipment (PPE)
The following PPE is mandatory when handling N-benzyl-6-chloro-2-methylpyrimidin-4-amine in any form. The rationale is to create a comprehensive barrier against all potential routes of exposure.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[8]
-
Causality: Goggles provide a seal around the eyes to protect against splashes of solutions or accidental aerosolization of the solid powder. Standard safety glasses do not offer sufficient protection from splashes.[9]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of larger quantities or when reacting the compound), a face shield must be worn in addition to chemical splash goggles.[8][9]
Hand Protection
-
Requirement: Double-gloving with chemical-resistant gloves is mandatory. The recommended combination is an inner nitrile glove followed by an outer neoprene or thicker nitrile glove.[10][11]
-
Causality: The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a wide range of chemicals, but no glove material is impervious forever.[12] Double-gloving extends the breakthrough time and protects against unnoticed contamination during glove removal. Contaminated work clothing should not be allowed out of the workplace.[4]
-
Protocol: Gloves must be inspected for any signs of degradation or puncture before use. They should be changed immediately if contamination is suspected and always upon completion of the handling procedure. Hands should be washed thoroughly with soap and water after removing gloves.[13]
Body Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned, is required.[13] Long pants and closed-toe, chemical-resistant shoes are also mandatory.[6]
-
Causality: A lab coat provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[9] Open-toed shoes and shorts are strictly prohibited as they leave skin exposed.[6]
-
For Larger Quantities: When handling quantities greater than a few grams, or when there is a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[10]
Respiratory Protection
-
Requirement: When working within a certified fume hood, respiratory protection is generally not required. However, if there is a failure of engineering controls or during a large spill cleanup, a respirator is critical.[14]
-
Causality: Respirators protect against the inhalation of harmful dust or vapors.[14]
-
Specification: A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used in emergency situations.[10][11] All personnel requiring respirator use must be medically cleared and fit-tested annually.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing (Solid): Conduct all weighing of the solid compound on a disposable weigh boat inside the fume hood to contain any dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust by handling the material gently.[1]
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.
Disposal Plan
-
Solid Waste: All solid N-benzyl-6-chloro-2-methylpyrimidin-4-amine waste and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a labeled, sealed hazardous waste container for halogenated organic waste.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[1] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not discharge chlorinated waste into drains or waterways.[7][15]
Safe Handling Workflow Visualization
The following diagram outlines the logical progression of safety procedures for handling N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Caption: Workflow for handling N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
References
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
